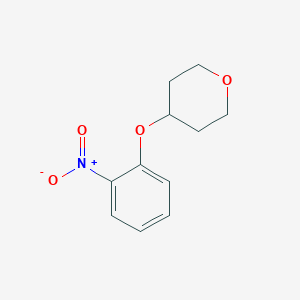

4-(2-Nitrophenoxy)tetrahydro-2H-pyran

Vue d'ensemble

Description

“4-(2-Nitrophenoxy)tetrahydro-2H-pyran” is a chemical compound that belongs to the class of organic compounds known as diphenylethers . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “4-(2-Nitrophenoxy)tetrahydro-2H-pyran”, often involves the reaction of alcohols with 3,4-dihydropyran . The coupling of O - (Tetrahydro-2 H -pyran-2-yl)hydroxylamine (OTX) with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .Molecular Structure Analysis

The molecular structure of “4-(2-Nitrophenoxy)tetrahydro-2H-pyran” can be represented by the InChI code:1S/C11H12BrNO4/c12-10-7-8 (13 (14)15)1-2-11 (10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2 .

Applications De Recherche Scientifique

Environmental Friendly Synthesis in Organic Chemistry

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is utilized in undergraduate organic laboratory projects, such as the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via environmentally friendly tandem Prins–Friedel–Crafts-type multicomponent reactions. This process is facilitated by Montmorillonite K10 clay and sets a foundation for student research projects involving other carbonyl substrates (Dintzner et al., 2012).

Gas-Phase Pyrolysis Studies

4-(2-Nitrophenoxy)tetrahydro-2H-pyran has been examined in studies of gas-phase pyrolysis kinetics. The pyrolysis of related compounds, such as tetrahydropyranyl phenoxy ethers, is investigated under different temperatures and pressures, yielding insights into homogeneous, unimolecular reactions and first-order rate laws. These studies also involve theoretical calculations to understand the reaction mechanisms (Álvarez-Aular et al., 2018).

Understanding Drug Metabolism

Research into cytochromes P450 2E1 and 3A's role in the hydroxylation of p-nitrophenol, a process related to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, provides valuable insights into drug metabolism. These studies highlight the complexities of enzymatic activities and their implications for understanding human and animal drug metabolism (Zerilli et al., 1997).

Applications in Synthesis of Organic Compounds

4-(2-Nitrophenoxy)tetrahydro-2H-pyran is also significant in the synthesis of various organic compounds. For instance, its derivatives have been used as effective tyrosinase inhibitors, which are important in cosmetic applications for skin lightening. Research into the synthesis of these compounds provides valuable methodologies and reaction conditions for producing such chemicals (Ying-qi, 2010).

Investigation of Chemical Structures and Conformations

Research into compounds such as 3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione, which are structurally related to 4-(2-Nitrophenoxy)tetrahydro-2H-pyran, involves studying their molecular structures and conformations. These studies provide insights into the spatial arrangement of atoms in molecules and the implications for their chemical properties and reactivities (Mo et al., 2010).

Hydrolysis Studies

4-(2-Nitrophenoxy)tetrahydro-2H-pyran has been studied for its hydrolysis reactions. Investigations into the rate and mechanisms of these reactions in various conditions contribute to a deeper understanding of chemical processes and their environmental implications (O'Leary, 1984).

Environmental Degradation Studies

The compound plays a role in environmental degradation studies, such as the investigation of p-nitrophenol degradation by OH radicals. These studies offer theoretical insights into the reaction mechanisms and potential environmental impacts of such compounds, contributing to the field of environmental chemistry and pollution control (Mei et al., 2019).

Propriétés

IUPAC Name |

4-(2-nitrophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-12(14)10-3-1-2-4-11(10)16-9-5-7-15-8-6-9/h1-4,9H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVJVEROXTWODY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693176 | |

| Record name | 4-(2-Nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898289-39-9 | |

| Record name | 4-(2-Nitrophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)

![6,6-Dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B1502568.png)

![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)